1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile
Description
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile (CAS: 485828-75-9) is a nitrile-containing compound featuring a cyclobutane ring substituted with a 6-chloropyridin-2-yl group. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.64 g/mol . The pyridine ring introduces a nitrogen atom at position 1, with chlorine at position 6 and the cyclobutane-carbonitrile group at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Note: The provided evidence refers to the 3-pyridyl isomer (Cl at position 6, substituent at position 3), while this article focuses on the 2-yl isomer as per the question. Comparisons below will address positional isomerism and structural analogs.
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUUAIHPSDYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with cyclobutanone in the presence of a base, followed by the addition of a cyanide source to introduce the cyano group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the cyano group to an amine or other functional groups can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include oxidized derivatives with additional functional groups.
Reduction: Products include amines or other reduced forms of the cyano group.
Scientific Research Applications
Scientific Research Applications of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile
This compound is a chemical compound with the molecular formula . It features a cyclobutane ring attached to a pyridine ring, with a chlorine atom at the 6-position and a cyano group at the 1-position. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Applications
- Chemistry this compound serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine This compound is explored as a potential lead compound in drug discovery and development. Its derivatives may exhibit biological activity and can be investigated for therapeutic uses.
- Industry this compound is utilized in the production of specialty chemicals and materials with specific properties. These applications can include herbicides and insecticides .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclobutanecarbonitrile
Molecular Formula : C₁₁H₁₀ClN
Molecular Weight : 191.66 g/mol
Key Differences :
- Substituent : Replaces the pyridine ring with a 4-chlorophenyl group.
- Electronic Effects : The absence of pyridine’s nitrogen reduces polarity, increasing lipophilicity (logP = 2.92 vs. unmeasured for pyridyl analogs) .
- Applications : Demonstrated separation via reverse-phase HPLC, suggesting utility in analytical chemistry .
1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile
Molecular Formula : C₉H₇ClN₂ (estimated)
Molecular Weight : ~178.62 g/mol
Key Differences :
- Substituent Position : Pyridin-3-yl substitution alters electronic interactions; the nitrogen’s meta position may reduce hydrogen-bonding capacity compared to ortho (2-yl) isomers.
- Biological Relevance : Cited in medicinal chemistry for enzyme inhibition, highlighting nitriles’ role in drug design .
(E)-1-(5-Chloro-1H-benzo[d]imidazol-2-yl)-3-(6-chloropyridin-2-yl)prop-2-en-1-one (A22)
Molecular Formula : C₁₅H₉Cl₂N₃O
Molecular Weight : 326.16 g/mol
Key Differences :
- Structure: Incorporates a 6-chloropyridin-2-yl group into a propenone-benzimidazole scaffold.
- Functionality : The α,β-unsaturated ketone enables conjugation, enhancing π-π stacking and electrophilic reactivity .
Structural and Physicochemical Data Table
Key Findings and Implications
- Ring Strain : Cyclopropane’s higher strain may increase reactivity but reduce stability compared to cyclobutane .
- Lipophilicity : Phenyl analogs (logP = 2.92) are more lipophilic than pyridyl derivatives, impacting membrane permeability .
- Synthetic Feasibility : Pyridin-2-yl substitution may require regioselective coupling strategies, complicating synthesis relative to phenyl analogs.
Biological Activity
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, also known by its CAS number 1190644-32-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a chloropyridine moiety and a carbonitrile group. This unique structure may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8ClN3 |
| Molecular Weight | 209.64 g/mol |
| CAS Number | 1190644-32-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The chloropyridine group may enhance binding affinity due to its electron-withdrawing properties, while the carbonitrile group can participate in hydrogen bonding and dipole-dipole interactions.
- Receptor Interaction : The compound has been shown to bind to various receptors, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests reveal:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 10 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multi-drug resistant strains. Results indicated significant inhibition compared to standard antibiotics, suggesting its potential as an alternative treatment option .
- Investigation of Anticancer Properties : Research conducted at a leading cancer institute assessed the compound's effects on tumor growth in xenograft models. The results showed a marked reduction in tumor size when treated with the compound, highlighting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile?
- Methodology :
- Chlorination and cyclization : Chlorination of pyridine precursors (e.g., 6-chloropyridine derivatives) using phosphoryl chloride (POCl₃) followed by cyclobutanecarbonitrile coupling under nucleophilic conditions is a common approach. Similar methods are described for structurally related compounds, such as 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile synthesis .
- Cycloaddition reactions : Cyclobutane ring formation via [2+2] photocycloaddition or thermal methods, followed by nitrile functionalization, may be applicable based on analogous cyclobutanecarbonitrile syntheses .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and purity.
Q. How is the crystal structure of this compound determined experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and bond geometries .
- ORTEP-3 visualization : Generate thermal ellipsoid diagrams to assess molecular packing and steric effects .
- Data Validation : Cross-check crystallographic parameters (e.g., R-factors, bond lengths) against computational models (DFT) for consistency.
Q. What safety protocols are critical during handling?
- Methodology :
- Personal protective equipment (PPE) : Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to minimize exposure .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature to prevent degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Methodology :
- Multi-technique validation : Combine SC-XRD (definitive bond confirmation) with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to reconcile discrepancies .
- Dynamic effects analysis : Use variable-temperature NMR to assess conformational flexibility influencing spectral assignments .
Q. What experimental design challenges arise in optimizing regioselective functionalization?
- Methodology :
- Reaction parameter screening : Test solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/Cu), and temperatures to control selectivity at the pyridine or cyclobutane ring .
- Computational guidance : Employ DFT calculations (e.g., Gaussian) to predict reactive sites and transition states, reducing trial-and-error experimentation .
Q. How can computational models predict biological or material properties of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
